molecular formula C19H15ClFNO2 B11393577 2-chloro-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

2-chloro-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11393577
M. Wt: 343.8 g/mol
InChI Key: ZXWBICUAPKXPGV-UHFFFAOYSA-N
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Description

2-chloro-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core substituted with chloro, fluorobenzyl, and furan-2-ylmethyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nucleophilic Substitution: Starting with 2-chlorobenzoyl chloride, a nucleophilic substitution reaction with 3-fluorobenzylamine can form the intermediate 2-chloro-N-(3-fluorobenzyl)benzamide.

    Alkylation: The intermediate can then undergo alkylation with furan-2-ylmethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions could target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The chloro and fluoro substituents on the benzene rings can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amine derivatives of the benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving benzamide derivatives.

    Medicine: Potential pharmacological applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with various enzymes or receptors, modulating their activity. The chloro, fluoro, and furan substituents may enhance binding affinity or selectivity for certain molecular targets, influencing pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(3-fluorobenzyl)benzamide: Lacks the furan-2-ylmethyl group, which may affect its biological activity.

    N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide: Lacks the chloro substituent, potentially altering its chemical reactivity.

    2-chloro-N-(furan-2-ylmethyl)benzamide: Lacks the 3-fluorobenzyl group, which may influence its pharmacological properties.

Uniqueness

The unique combination of chloro, fluoro, and furan substituents in 2-chloro-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide may confer distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H15ClFNO2

Molecular Weight

343.8 g/mol

IUPAC Name

2-chloro-N-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H15ClFNO2/c20-18-9-2-1-8-17(18)19(23)22(13-16-7-4-10-24-16)12-14-5-3-6-15(21)11-14/h1-11H,12-13H2

InChI Key

ZXWBICUAPKXPGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC(=CC=C2)F)CC3=CC=CO3)Cl

Origin of Product

United States

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